molecular formula C20H24N2O3 B4309755 3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID

3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID

Cat. No.: B4309755
M. Wt: 340.4 g/mol
InChI Key: HDBHZBALIAQTCR-UHFFFAOYSA-N
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Description

3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of an anilinocarbonyl group, a tert-butylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID typically involves the following steps:

    Formation of the anilinocarbonyl group: This can be achieved by reacting aniline with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the two intermediates: The final step involves coupling the anilinocarbonyl intermediate with the tert-butylphenyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the anilinocarbonyl group.

    Reduction: Reduced forms of the anilinocarbonyl group.

    Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    3-[(anilinocarbonyl)amino]-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.

Uniqueness

3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-(phenylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)15-11-9-14(10-12-15)17(13-18(23)24)22-19(25)21-16-7-5-4-6-8-16/h4-12,17H,13H2,1-3H3,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHZBALIAQTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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